molecular formula C10H10ClF3N2O2 B1272616 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid CAS No. 338770-18-6

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid

Cat. No.: B1272616
CAS No.: 338770-18-6
M. Wt: 282.64 g/mol
InChI Key: OZYZTDVTXHXOKW-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and butanoic acid derivatives.

    Reaction Conditions: The key step involves the formation of an amide bond between the pyridine derivative and the butanoic acid derivative. This is usually achieved through a coupling reaction using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Known for its potential anti-tumor activity.

    3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A metabolite of the fungicide fluopyram with phytotoxic properties.

Uniqueness

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c11-7-4-6(10(12,13)14)5-16-9(7)15-3-1-2-8(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYZTDVTXHXOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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